molecular formula C14H15FO3 B13951422 3-[(4-Fluorophenyl)methylidene]-5-methyl-4-oxohexanoic acid

3-[(4-Fluorophenyl)methylidene]-5-methyl-4-oxohexanoic acid

Cat. No.: B13951422
M. Wt: 250.26 g/mol
InChI Key: ULRVHRKRENNWBG-UHFFFAOYSA-N
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Description

3-[(4-Fluorophenyl)methylidene]-5-methyl-4-oxohexanoic acid is an organic compound characterized by the presence of a fluorophenyl group, a methylidene bridge, and a hexanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Fluorophenyl)methylidene]-5-methyl-4-oxohexanoic acid typically involves the condensation of 4-fluorobenzaldehyde with 5-methyl-4-oxohexanoic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in an appropriate solvent like ethanol or methanol. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Fluorophenyl)methylidene]-5-methyl-4-oxohexanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

3-[(4-Fluorophenyl)methylidene]-5-methyl-4-oxohexanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(4-Fluorophenyl)methylidene]-5-methyl-4-oxohexanoic acid involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-Fluorophenyl)methylidene]-5-phenylfuran-2-one
  • N′-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide

Uniqueness

3-[(4-Fluorophenyl)methylidene]-5-methyl-4-oxohexanoic acid is unique due to its specific structural features, such as the presence of a methylidene bridge and a hexanoic acid backbone

Properties

Molecular Formula

C14H15FO3

Molecular Weight

250.26 g/mol

IUPAC Name

3-[(4-fluorophenyl)methylidene]-5-methyl-4-oxohexanoic acid

InChI

InChI=1S/C14H15FO3/c1-9(2)14(18)11(8-13(16)17)7-10-3-5-12(15)6-4-10/h3-7,9H,8H2,1-2H3,(H,16,17)

InChI Key

ULRVHRKRENNWBG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C(=CC1=CC=C(C=C1)F)CC(=O)O

Origin of Product

United States

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